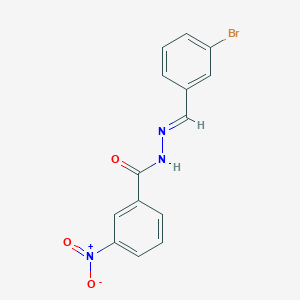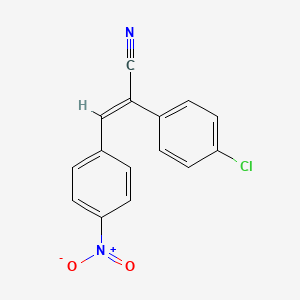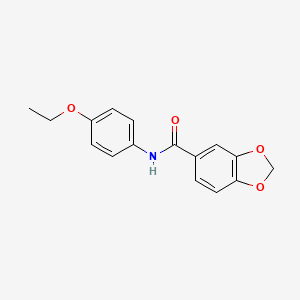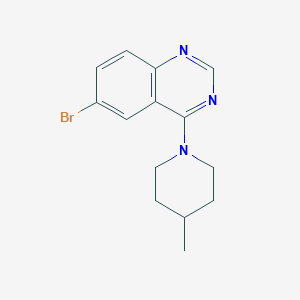
N-(3,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinamines, including N-(3,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, are a class of compounds widely studied for their diverse chemical properties and potential applications in various fields. These compounds are of interest due to their unique molecular structures and the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (dimethylphenyl) groups, which significantly influence their reactivity and physical-chemical properties.
Synthesis Analysis
The synthesis of quinazolinamines typically involves reactions of hydrazones of 2-aminoacetophenone with reagents like triphosgene, leading to the formation of quinazolines and related compounds (Alkhathlan et al., 2002). N,N-Dimethylformamide (DMF) has also been employed as a carbon synthon for the synthesis of quinazolin-4-ones, showcasing the versatility of synthetic approaches for this class of compounds (Li et al., 2021).
Molecular Structure Analysis
The molecular structure and reactivity of quinazolinamines have been elucidated through various analytical techniques, including X-ray crystallography. For instance, the structure of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines was confirmed by spectral data and X-ray analysis, providing insights into the molecular configurations and potential reactivity patterns of these compounds (Kornicka et al., 2004).
Chemical Reactions and Properties
Quinazolinamines undergo various chemical reactions, highlighting their rich chemistry. For example, reactions involving dimethyl acetylenedicarboxylate (DMAD) have been reported, leading to the formation of novel derivatives. Additionally, the reactivity of these compounds towards different reagents like acetyl chloride and mesyl chloride has been explored to obtain substituted derivatives, showcasing the chemical versatility of quinazolinamines (Kornicka et al., 2004).
Physical Properties Analysis
The physical properties of quinazolinamines, such as solubility, melting points, and optical properties, can be influenced by the nature of substituents on the quinazoline ring. For instance, fluorinated poly(ether ketone imide)s based on a similar structural motif exhibited high optical transparency and low dielectric constants, indicating the potential for applications in photoelectric and microelectronic materials (Wang et al., 2009).
Chemical Properties Analysis
The chemical properties of quinazolinamines, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and potential for forming hydrogen bonds and other non-covalent interactions, are crucial for understanding their behavior in chemical reactions and potential applications. Studies involving the synthesis and reactivity of these compounds provide valuable insights into their chemical behavior and utility (Alkhathlan et al., 2002); (Li et al., 2021).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-10-7-11(2)9-12(8-10)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIIPSPLRUGYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile](/img/structure/B5608661.png)
![4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5608662.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5608667.png)

![(3S*,4R*)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5608674.png)
![1-[6-(2-chloro-5-methylphenyl)pyridin-2-yl]ethanol](/img/structure/B5608689.png)




![(1R*,5R*)-6-[2-(4-fluorophenoxy)ethyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5608711.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5608722.png)
![2-({[4-(3,4-dimethylphenoxy)phenyl]amino}carbonyl)-5-nitrobenzoic acid](/img/structure/B5608744.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5608746.png)